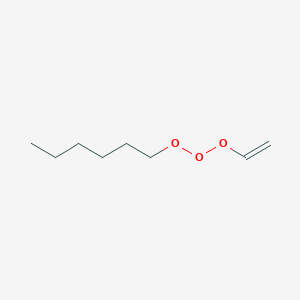
CE;Triethyleneglycolmonohexylether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylene glycol monohexyl ether: is a chemical compound with the molecular formula CH₃(CH₂)₅(OCH₂CH₂)₃OH . It is a member of the glycol ethers family, which are known for their excellent solvency, chemical stability, and compatibility with water and various organic solvents . This compound is commonly used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including triethylene glycol monohexyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). A variation of this method uses silver oxide (Ag₂O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods: Industrial production of triethylene glycol monohexyl ether often involves the continuous reaction of an alcohol (hexanol) with ethylene oxide. This process is catalyzed by a base and results in the formation of the ether through the addition of ethylene oxide units to the alcohol .
化学反応の分析
Types of Reactions: Triethylene glycol monohexyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Chemistry: Triethylene glycol monohexyl ether is used as a solvent in various chemical reactions due to its excellent solvency properties .
Biology: In biological research, it is used in the formulation of various biochemical assays and as a solvent for hydrophobic compounds .
Medicine: The compound is utilized in the development of drug delivery systems, particularly in the formulation of hydrogels and other drug carriers .
Industry: Industrially, triethylene glycol monohexyl ether is used in the production of coatings, inks, and cleaning agents due to its chemical stability and compatibility with other solvents .
作用機序
The mechanism by which triethylene glycol monohexyl ether exerts its effects is primarily through its solvency properties. It can dissolve a wide range of substances, facilitating various chemical reactions and processes. The molecular targets and pathways involved are typically related to its interaction with other molecules in solution, enhancing their reactivity and stability .
類似化合物との比較
- Ethylene glycol monohexyl ether (CH₃(CH₂)₅OCH₂CH₂OH)
- Diethylene glycol monohexyl ether (CH₃(CH₂)₅(OCH₂CH₂)₂OH)
- Butoxytriglycol (CH₃(CH₂)₃(OCH₂CH₂)₃OH)
Uniqueness: Triethylene glycol monohexyl ether is unique due to its higher molecular weight and longer ethylene glycol chain compared to similar compounds. This results in different solvency properties and chemical stability, making it suitable for specific applications where other glycol ethers may not be as effective .
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
1-ethenoxyperoxyhexane |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-8H2,1H3 |
InChIキー |
LZNBYLMSVDAWBY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOOOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
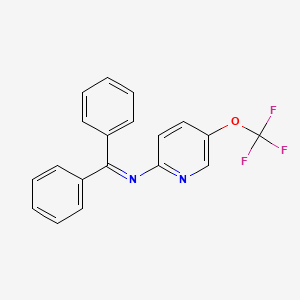
![1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-](/img/structure/B14796655.png)
![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)
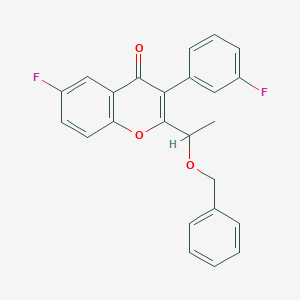
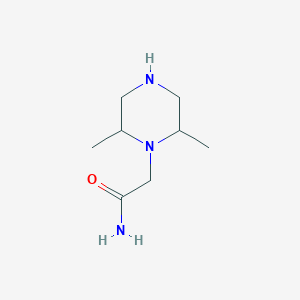

![2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14796697.png)

![(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B14796706.png)
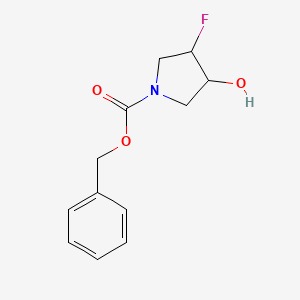
![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)
![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)
